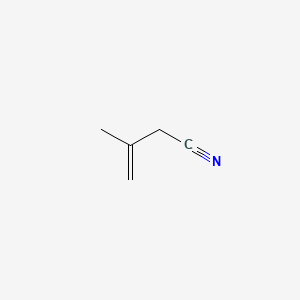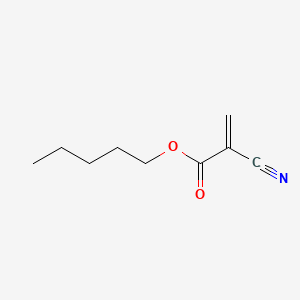
甲基丙烯腈
描述
. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. Methallyl cyanide is a nitrile, which means it contains a cyano group (-CN) attached to an alkyl group.
科学研究应用
Methallyl cyanide has several applications in scientific research:
作用机制
Target of Action
Methallyl cyanide, also known as 3-methylbut-3-enenitrile , is a chemical compound with the formula C5H7N Cyanide compounds typically target cytochrome c oxidase, a key enzyme in the electron transport chain, thereby inhibiting cellular respiration .
Mode of Action
Cyanide compounds generally inhibit cytochrome c oxidase, disrupting the electron transport chain and causing cellular hypoxia and cytotoxic anoxia .
Biochemical Pathways
A study on the breakdown of methyl cyanide (acetonitrile) in bacteria suggests that it is metabolized to citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .
Pharmacokinetics
Cyanide compounds are known to be rapidly absorbed, distributed throughout the body, and metabolized, leading to a short half-life .
Result of Action
The inhibition of cytochrome c oxidase by cyanide compounds can result in cellular hypoxia and cytotoxic anoxia, which can eventually lead to death .
Action Environment
Cyanide compounds are known to be volatile and reactive, which can affect their behavior in different environments .
准备方法
Methallyl cyanide can be synthesized through several methods. One common method involves the chlorination of isobutene to produce isobutene chloride, which is then hydrolyzed under alkaline conditions to generate methallyl alcohol. This alcohol is subsequently dehydrated to form methallyl cyanide . Another method involves the reaction of methallyl chloride with sodium cyanide in the presence of a phase transfer catalyst .
化学反应分析
Methallyl cyanide undergoes various chemical reactions, including:
Oxidation: Methallyl cyanide can be oxidized to form methallyl alcohol or methacrylic acid under specific conditions.
Reduction: It can be reduced to form methallylamine using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide . The major products formed from these reactions include methallyl alcohol, methacrylic acid, and methallylamine .
相似化合物的比较
Methallyl cyanide is similar to other nitriles, such as acrylonitrile and crotonitrile. it is unique due to its specific structure and reactivity. Unlike acrylonitrile, which is used primarily in the production of plastics and synthetic fibers, methallyl cyanide is more commonly used in organic synthesis and as a chemical intermediate . Crotonitrile, on the other hand, has a different alkyl group attached to the cyano group, leading to different reactivity and applications .
Similar compounds include:
Acrylonitrile: Used in the production of plastics and synthetic fibers.
Crotonitrile: Used in organic synthesis and as a chemical intermediate.
Methacrylonitrile: Used in the production of polymers and resins.
属性
IUPAC Name |
3-methylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDAVBXDLGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197306 | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-19-0 | |
| Record name | 3-Methyl-3-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methallyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHALLYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methallyl Cyanide and how does it contribute to the flavor of rapeseed oil?
A: Methallyl cyanide (3-Methyl-3-butenenitrile) is a volatile organic compound belonging to the nitrile group. It is a significant contributor to the characteristic flavor of rapeseed oil, often described as pungent or nutty. It originates from the degradation of glucosinolates, natural components found in rapeseed, during the oil extraction process [, , , , , ].
Q2: How does microwave pretreatment of rapeseeds impact the levels of Methallyl Cyanide in the extracted oil?
A: Research has shown that microwave pretreatment of rapeseeds prior to oil extraction significantly reduces the amount of the pungent compound 4-isothiocyanato-1-butene while increasing the concentration of methallyl cyanide, which possesses a less pungent profile. This alteration leads to a more desirable flavor profile in the final rapeseed oil product [].
Q3: Can geographical origin influence the concentration of Methallyl Cyanide in rapeseed oil?
A: Yes, studies comparing volatile profiles of rapeseed oils from different regions have found variations in Methallyl Cyanide content. This suggests that geographical origin, likely influenced by variations in cultivars and environmental factors, plays a role in the final flavor profile of the oil [].
Q4: What analytical techniques are commonly used to identify and quantify Methallyl Cyanide in rapeseed oil?
A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying Methallyl Cyanide in rapeseed oil. The technique is often paired with headspace solid-phase microextraction (HS-SPME) for efficient sample preparation [, , , ]. Flash gas chromatography (GC) electronic nose systems have also been explored as a potential method for identifying the geographical origin of flavored rapeseed oil based on its volatile profile, which includes Methallyl Cyanide [].
Q5: What other volatile compounds, besides Methallyl Cyanide, contribute significantly to the overall flavor profile of rapeseed oil?
A5: Apart from Methallyl Cyanide, other key volatile compounds that significantly influence the flavor of rapeseed oil include:
- Glucosinolate degradation products: 4-(methylthio)-butanenitrile, 3-phenyl propionitrile, 4-isothiocyanato-1-butene, 5-cyano-1-pentene, benzenepropanenitrile, 2-Phenylethyl isothiocyanate, and allyl isothiocyanate. [, , , , ]
- Aldehydes: Nonanal, 3-furaldehyde, 5-methyl-2-furancarboxaldehyde, 2,4-heptadienal, (E,E)-2,4-decadienal, benzaldehydroxy-3,5-demethoxy [, , ]
- Alcohols: 1,5-hexadien-3-ol, 2-furanmethanol [, ]
- Pyrazines: 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, 3-ethyl-2,5-methylpyrazine [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)
![2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1617685.png)










![7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B1617706.png)
